molecular formula C8H5BrF4O B2532550 5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl alcohol CAS No. 2090690-47-2

5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl alcohol

Cat. No. B2532550
CAS RN: 2090690-47-2
M. Wt: 273.025
InChI Key: QDYUEFIRSIJJTI-UHFFFAOYSA-N
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Description

The compound "5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl alcohol" is a halogenated aromatic alcohol with potential applications in organic synthesis and pharmaceutical chemistry. The presence of bromo, fluoro, and trifluoromethyl groups on the benzene ring suggests that it could be a versatile intermediate for various chemical transformations.

Synthesis Analysis

The synthesis of related benzyl alcohol derivatives has been explored in several studies. For instance, benzyl alcohols have been oxidatively rearranged using difluoro(aryl)-λ3-bromane to afford aryl fluoromethyl ethers, which suggests a potential pathway for synthesizing the target compound or related structures . Additionally, benzyl alcohols have been used as starting materials for the synthesis of benzoboroxoles through dilithiation and reaction with triisopropylborate . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzyl alcohol derivatives can be complex, as indicated by the X-ray structural analysis of benzoboroxoles, which revealed a planar structure of the boron center with a relatively short C-B bond . Although the specific structure of "this compound" is not discussed, the presence of halogen atoms is likely to influence its molecular geometry and electronic properties significantly.

Chemical Reactions Analysis

The chemical reactivity of benzyl alcohols and their derivatives is quite diverse. For example, benzyl alcohols have been used to synthesize α-trifluoromethyl α-amino acids through a 1,3 shift of a benzyl group, indicating that the target compound may also undergo similar rearrangements . Furthermore, the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles from benzyl azides demonstrates the potential for the target compound to participate in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" can be inferred from related compounds. The presence of fluorine atoms is known to affect the acidity, lipophilicity, and metabolic stability of organic molecules . The bromine atom in the compound may also facilitate further chemical transformations, such as bromination or coupling reactions , . The specific physical properties such as melting point, boiling point, and solubility would depend on the molecular structure and substituents present on the benzene ring.

Scientific Research Applications

Synthesis of Complex Molecules

One pertinent study discusses a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a molecule closely related to the topic compound, highlighting its significance in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This research underscores the challenges and innovations in synthesizing fluorinated biphenyl compounds, which are crucial intermediates in pharmaceutical manufacturing (Qiu et al., 2009).

Supramolecular Chemistry

In the realm of supramolecular chemistry, benzene-1,3,5-tricarboxamide derivatives, which can be derived from similar processes involving fluorinated benzyl alcohols, have shown significant potential. These compounds are noted for their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures. This behavior is crucial for applications in nanotechnology, polymer processing, and biomedical applications, demonstrating the versatility and importance of fluorinated compounds in supramolecular chemistry (Cantekin et al., 2012).

Fluoroalkylation Reactions

The review on fluoroalkylation reactions in aqueous media offers insight into the incorporation of fluorinated or fluoroalkylated groups into target molecules. This is particularly relevant for the environmental-friendly synthesis of materials, highlighting the role of fluorinated compounds like 5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl alcohol in green chemistry. Such reactions are critical for the development of new pharmaceuticals, agrochemicals, and functional materials due to the unique properties conferred by fluorine atoms (Song et al., 2018).

Safety and Hazards

While specific safety data for “5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl alcohol” is not available, similar compounds, such as “2-Fluoro-3-(trifluoromethyl)benzyl bromide”, are classified as corrosive with a hazard statement of H314 . Precautionary measures include avoiding eating, drinking, or smoking when using the product .

properties

IUPAC Name

[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-5-1-4(3-14)7(10)6(2-5)8(11,12)13/h1-2,14H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYUEFIRSIJJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)F)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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